molecular formula C23H25N5O2 B330912 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE

6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE

Cat. No.: B330912
M. Wt: 403.5 g/mol
InChI Key: NTSHNFYDFSCVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxy, and nitrile groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the amino, methoxy, and nitrile groups through various chemical reactions. Common reagents used in these steps include amines, alkyl halides, and cyanide sources. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the amino group can form hydrogen bonds with active site residues, while the methoxy groups can participate in hydrophobic interactions. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE include:

  • 6-amino-8-(2,3-dimethoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
  • 6-amino-8-(2,3-dimethoxyphenyl)-2-ethyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

6-amino-8-(2,3-dimethoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile

InChI

InChI=1S/C23H25N5O2/c1-4-9-28-10-8-18-17(12-28)20(15-6-5-7-19(29-2)21(15)30-3)16(11-24)22(27)23(18,13-25)14-26/h5-8,17,20H,4,9-10,12,27H2,1-3H3

InChI Key

NTSHNFYDFSCVEW-UHFFFAOYSA-N

SMILES

CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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